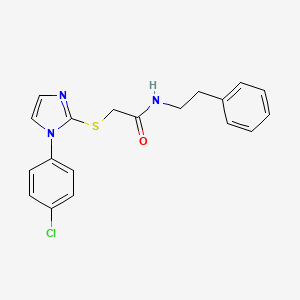

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

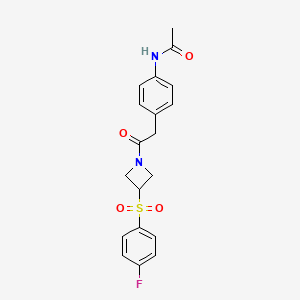

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have investigated its effects against specific viruses, aiming to inhibit viral replication or entry. Further studies are needed to validate its efficacy and mechanism of action .

Solid-State Crystal Structure Analysis

A single-crystal X-ray diffraction (SCXRD) analysis revealed the compound’s solid-state crystal structure. This information is crucial for understanding its packing arrangement, intermolecular interactions, and overall stability. Computational Density Functional Theory (DFT) methods were employed to explore its electronic properties .

Supramolecular Architecture

Energy framework calculations were used to dissect the various types of energies contributing to the supramolecular architecture within the crystal lattice. This knowledge aids in designing new materials involving 1,2,4-triazole systems .

Chemical Reactivity Properties

Conceptual DFT (CDFT) predicted global reactivity descriptors and local nucleophilic/electrophilic Parr functions. These insights provide a deeper understanding of the compound’s chemical reactivity and potential applications .

Aromatic Character and π–π Stacking Ability

The compound’s aromatic character and π–π stacking ability were evaluated using LOLIPOP and ring aromaticity measures. These properties influence its interactions with other molecules and may have implications in material science .

Coordination Chemistry

While not explicitly studied for this compound, its functional groups (such as the thioamide and phenyl rings) could potentially coordinate with transition metals. Investigating its coordination behavior and metal complexes could reveal applications in catalysis or materials science .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide may also interact with various biological targets.

Mode of Action

It can be inferred from the properties of similar compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide may affect multiple biochemical pathways.

Result of Action

Based on the biological activities reported for similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c20-16-6-8-17(9-7-16)23-13-12-22-19(23)25-14-18(24)21-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIBGMLZWKXIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)

![1-(5-fluoro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2562308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2562309.png)

![3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2562310.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)

![4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2562317.png)

![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)